molecular formula C23H25NO5 B2686002 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid CAS No. 2361636-65-7

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid

Cat. No.: B2686002
CAS No.: 2361636-65-7
M. Wt: 395.455
InChI Key: PBHVDNYJCVVWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its stability and reactivity, making it valuable in various fields such as drug delivery systems and polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the reaction of the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid involves its ability to act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid stands out due to its unique morpholine ring structure, which imparts additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in applications requiring robust and reliable protecting groups.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHVDNYJCVVWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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